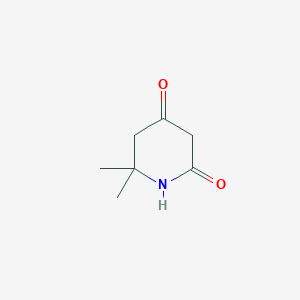![molecular formula C5H3BrN4 B1338031 4-Brom-1H-pyrazolo[3,4-d]pyrimidin CAS No. 30129-51-2](/img/structure/B1338031.png)
4-Brom-1H-pyrazolo[3,4-d]pyrimidin
Übersicht
Beschreibung
4-Bromo-1H-pyrazolo[3,4-d]pyrimidine (4-BP) is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. It is a five-membered ring structure composed of two nitrogen atoms, one bromine atom, and two carbon atoms. 4-BP has been used in various scientific studies and research applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
4-Brom-1H-pyrazolo[3,4-d]pyrimidin: Eine umfassende Analyse
Krebsforschung: Diese Verbindung dient als Vorläufer bei der Synthese neuartiger Derivate mit potenziellen Antikrebswirkungen. Forscher untersuchen ihre Wirksamkeit gegen verschiedene Krebszelllinien, wobei der Schwerpunkt auf ihrer Fähigkeit liegt, Apoptose durch Hemmung wichtiger Enzyme wie CDK zu induzieren .
Synthese von heterocyclischen Verbindungen: this compound wird zur Synthese einer Vielzahl von heterocyclischen Verbindungen verwendet, die in der pharmazeutischen Chemie aufgrund ihrer vielfältigen biologischen Aktivitäten wertvoll sind .
Entwicklung von Kinaseinhibitoren: Aufgrund ihrer strukturellen Eigenschaften wird diese Verbindung bei der Entwicklung und Gestaltung von Kinaseinhibitoren eingesetzt, die eine wichtige Rolle bei der gezielten Krebstherapie spielen .
SAR-Studien: Struktur-Wirkungs-Beziehung (SAR)-Studien verwenden diese Verbindung häufig als Gerüst, um die pharmakologischen Auswirkungen verschiedener Substitutionen am Pyrimidinring zu verstehen und so zur Entwicklung effektiverer Medikamente beizutragen .
Mikrowellen-gestützte Synthese: Seine Verwendung in mikrowellen-gestützten Syntheseverfahren unterstreicht seine Vielseitigkeit und Effizienz bei der Herstellung von Pyrazolopyridinderivaten unter kontrollierten Bedingungen .
Pharmazeutische Leitstrukturen: Als Leitstruktur spielt this compound eine wichtige Rolle in der Medikamentenentwicklung, wo es modifiziert wird, um pharmakokinetische und pharmakodynamische Profile zu verbessern .
Biologische Sonden: In der chemischen Biologie kann es aufgrund seiner Reaktivität und Fähigkeit, selektiv an Biomoleküle zu binden, als Sonde zur Untersuchung biologischer Systeme und Prozesse dienen .
Wirkmechanismus
Target of Action
The primary target of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine is cyclin-dependent kinases (CDKs), particularly CDK2 . CDKs are essential proteins in cell cycle regulation and have been identified as promising targets for cancer treatment .
Mode of Action
4-Bromo-1H-pyrazolo[3,4-d]pyrimidine interacts with its target, CDK2, by inhibiting its activity . This compound acts as a bioisostere of adenine and retains the main interactions of ATP at the kinase domain . The inhibition of CDK2 leads to a disruption in cell cycle progression, which can result in the prevention of cancer cell proliferation .
Biochemical Pathways
The inhibition of CDK2 by 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine affects the cell cycle regulation pathway . This disruption can lead to cell cycle arrest, preventing the cells from dividing and proliferating. The downstream effects of this include the induction of apoptosis, or programmed cell death, in cancer cells .
Pharmacokinetics
In silico admet studies suggest that it has suitable pharmacokinetic properties .
Result of Action
The result of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine’s action is the inhibition of cancer cell proliferation. It has shown superior cytotoxic activities against certain cancer cell lines . By inhibiting CDK2, this compound disrupts cell cycle progression, leading to cell cycle arrest and the induction of apoptosis .
Zukünftige Richtungen
Pyrazolo[3,4-d]pyrimidine derivatives have shown significant potential in the field of medicinal chemistry, particularly as inhibitors of protein kinases like CDK2 . Therefore, the development of more potent and efficacious anticancer drugs with pyrazolo[3,4-d]pyrimidine scaffold is a promising future direction .
Biochemische Analyse
Biochemical Properties
The compound interacts with several biomolecules, including cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKs). For instance, 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine has been shown to inhibit CDK2, a kinase involved in cell cycle regulation . The inhibition occurs through binding interactions at the active site of the enzyme, preventing the phosphorylation of target proteins necessary for cell cycle progression.
Cellular Effects
The effects of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for example, the inhibition of CDK2 by 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine leads to cell cycle arrest and apoptosis . This effect is particularly significant in rapidly dividing cells, where the disruption of the cell cycle can effectively halt tumor growth.
Additionally, 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine affects the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation . By inhibiting this pathway, the compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies.
Molecular Mechanism
At the molecular level, 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues such as Leu83 . This binding prevents the enzyme from interacting with its substrates, thereby inhibiting its kinase activity.
Furthermore, 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine has been shown to inhibit the activity of TRKs by binding to their kinase domains . This inhibition disrupts downstream signaling pathways, including the Ras/Erk and PI3K/Akt pathways, leading to reduced cell proliferation and increased apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine have been observed to change over time. The compound exhibits good stability under standard storage conditions, maintaining its inhibitory activity over extended periods . Its degradation can occur under extreme conditions, such as high temperatures or acidic environments.
Long-term studies have shown that continuous exposure to 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine can lead to sustained inhibition of target kinases and prolonged cell cycle arrest in cancer cells . These effects are consistent with the compound’s potential as a therapeutic agent for chronic conditions.
Dosage Effects in Animal Models
The effects of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine vary with different dosages in animal models. At low doses, the compound effectively inhibits target kinases without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity.
Threshold effects have also been noted, where a minimum concentration of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine is required to achieve significant inhibition of target kinases . This threshold varies depending on the specific kinase and the type of cancer being targeted.
Metabolic Pathways
4-Bromo-1H-pyrazolo[3,4-d]pyrimidine is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 isoforms . These enzymes play a crucial role in the metabolism of the compound, facilitating its biotransformation and elimination from the body.
The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall pharmacokinetic profile . Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Transport and Distribution
Within cells and tissues, 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its inhibitory effects.
The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to plasma proteins . These factors determine the compound’s bioavailability and its ability to reach therapeutic concentrations at target sites.
Subcellular Localization
The subcellular localization of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine is critical for its activity and function. The compound is primarily localized to the cytoplasm, where it interacts with target kinases . It can also be transported to the nucleus, where it may influence gene expression and other nuclear processes .
Targeting signals and post-translational modifications play a role in directing 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine to specific subcellular compartments . These mechanisms ensure that the compound reaches its intended targets and exerts its therapeutic effects efficiently.
Eigenschaften
IUPAC Name |
4-bromo-1H-pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-4-3-1-9-10-5(3)8-2-7-4/h1-2H,(H,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMHDMLNECTTGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1C(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40509648 | |
| Record name | 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40509648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30129-51-2 | |
| Record name | 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40509648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



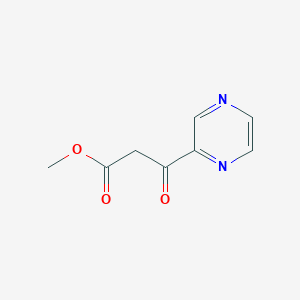


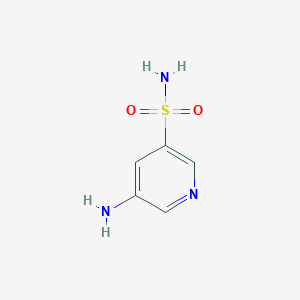

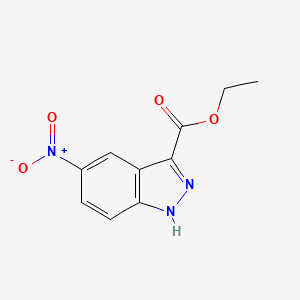

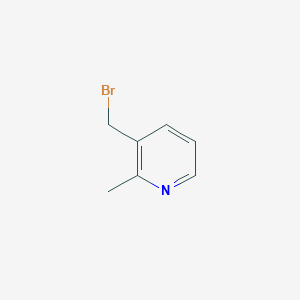
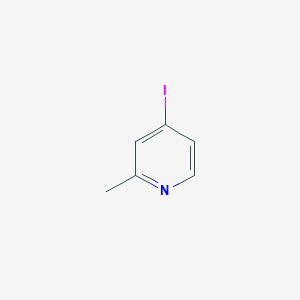
![{5-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]pentyl}(methyl)amine](/img/structure/B1337971.png)
